

Application Note & Synthesis Protocol: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

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Compound of Interest

Compound Name: 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1461738

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For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Significance of the Benzoxaborole Scaffold

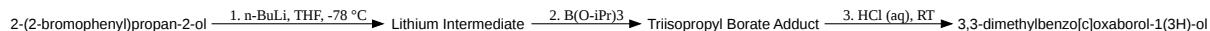
The benzoxaborole moiety is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and drug development.^{[1][2]} Its unique structural and electronic properties, particularly the Lewis acidic boron atom, enable it to form stable, reversible covalent bonds with biological nucleophiles like diols, which are common in the active sites of many enzymes.^[3] This distinct mechanism of action has led to the successful development and FDA approval of drugs such as the antifungal agent Tavaborole (AN2690) for onychomycosis and the anti-inflammatory Crisaborole for atopic dermatitis.^{[1][4]}

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol serves as a key building block and a fundamental scaffold for the synthesis of more complex and substituted benzoxaborole derivatives. The gem-dimethyl group at the 3-position provides steric stability to the oxaborole ring, which can enhance the metabolic stability of potential drug candidates.^[5] This guide provides a detailed, field-proven protocol for the synthesis of this important compound, explains the rationale behind the chosen methodology, and briefly discusses alternative synthetic strategies.

Primary Synthesis Protocol: Lithiation-Borylation-Cyclization

The most common and direct laboratory-scale synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol proceeds via a three-step, one-pot sequence starting from 2-(2-bromophenyl)propan-2-ol. This method involves an initial lithium-halogen exchange to form a reactive organolithium intermediate, followed by borylation with an appropriate boron electrophile, and subsequent acidic workup to induce cyclization.

Reaction Scheme Overview



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Caption: Overall synthetic workflow for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Role	Key Considerations
2-(2-bromophenyl)propan-2-ol	C9H11BrO	215.09	Starting Material	Ensure dryness.
n-Butyllithium (n-BuLi)	C4H9Li	64.06	Lithiating Agent	Highly pyrophoric; handle under inert atmosphere. Use a titrated solution.
Anhydrous Tetrahydrofuran (THF)	C4H8O	72.11	Solvent	Must be anhydrous and free of peroxides.
Triisopropyl borate	C9H21BO3	188.07	Boron Source	Moisture-sensitive; handle under inert atmosphere.
1N Hydrochloric Acid (HCl)	HCl	36.46	Acid for Workup	Induces hydrolysis and cyclization.
Ethyl Acetate (EtOAc)	C4H8O2	88.11	Extraction Solvent	Standard laboratory grade.
Hexanes	C6H14	86.18	Chromatography Eluent	Standard laboratory grade.
Anhydrous Sodium Sulfate	Na2SO4	142.04	Drying Agent	For drying the organic phase.

Step-by-Step Experimental Protocol

1. Reaction Setup and Lithiation:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-(2-bromophenyl)propan-2-ol (e.g., 4.0 g, 18.6 mmol).
- Dissolve the starting material in anhydrous tetrahydrofuran (THF) (60 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
 - Expert Insight: This low temperature is critical to prevent side reactions of the highly reactive organolithium species, such as reaction with the THF solvent or intramolecular reactions.
- Slowly add n-butyllithium (2.5 M in hexanes, 15 mL, 37.5 mmol, ~2.0 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
- Stir the mixture at -78 °C for 2 hours.^[6] The formation of the lithium intermediate is typically accompanied by a slight color change.

2. Borylation:

- While maintaining the temperature at -78 °C, add triisopropyl borate (5.5 mL, 24.2 mmol, ~1.3 equiv.) dropwise to the reaction mixture.^[6]
 - Expert Insight: The borate is a weak electrophile, and its addition to the cold nucleophilic organolithium forms a stable borate ester complex. Using a slight excess ensures complete consumption of the organolithium intermediate.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours (overnight).^[6] This extended time ensures the borylation reaction goes to completion.

3. Workup and Cyclization:

- Cool the reaction mixture to 0 °C using an ice/water bath.
- Carefully add 1N hydrochloric acid (10 mL) until the pH of the aqueous phase is less than 5.^[6]

- Causality: The acidic workup serves two purposes. First, it quenches any remaining reactive species. Second, it hydrolyzes the borate ester to the corresponding boronic acid, which then undergoes a spontaneous intramolecular condensation (cyclization) with the proximal hydroxyl group to form the stable benzoxaborole ring.
- Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete cyclization.[6]

4. Extraction and Purification:

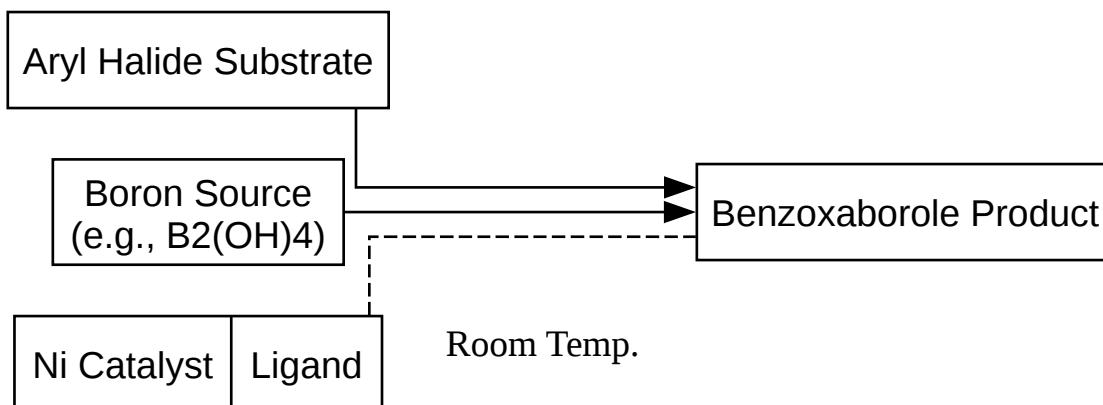
- Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.[6]
- Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes (e.g., 1:3 v/v) as the eluent.[6]
- The product, 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, is typically obtained as a white solid.

Alternative Synthetic Strategies

While the lithiation-borylation route is robust, modern catalysis offers more sustainable and functional-group-tolerant alternatives.

Nickel-Catalyzed Borylation/Cyclization

Recent advancements have demonstrated that inexpensive and earth-abundant nickel catalysts can efficiently promote the borylation and subsequent cyclization of aryl halides.[7][8][9] This method often proceeds at room temperature, offering a greener alternative to traditional palladium-based methods and avoiding the cryogenic conditions required for organolithium chemistry.[7][8]



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Caption: Conceptual workflow for Ni-catalyzed benzoxaborole synthesis.

Brønsted Acid-Catalyzed ortho-Oxalkylation

Another innovative approach involves the direct reaction of arylboronic acids with aldehydes or ketones in the presence of a strong Brønsted acid (e.g., TfOH or TsOH).[10][11] This metal-free method simplifies the starting materials and reduces the number of synthetic steps, making it a highly practical and atom-economical route for preparing C3-substituted benzoxaboroles.[10][11]

Characterization

The identity and purity of the synthesized 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol should be confirmed using standard analytical techniques:

- NMR Spectroscopy: ^1H and ^{13}C NMR will confirm the carbon skeleton and proton environments. ^{11}B NMR is particularly useful for characterizing boron-containing compounds, with benzoxaboroles typically showing a characteristic signal.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.
- Melting Point: The melting point of the purified solid can be compared to literature values.

Conclusion

The synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol via the lithiation-borylation-cyclization pathway is a reliable and well-established method suitable for laboratory-scale production. Understanding the rationale behind each step, particularly the critical temperature control and the dual role of the acidic workup, is key to achieving a successful outcome. As the field of boron chemistry advances, catalytic methods using nickel or Brønsted acids present compelling alternatives that offer improved sustainability and efficiency, further expanding the synthetic chemist's toolkit for accessing this medicinally important class of molecules.

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